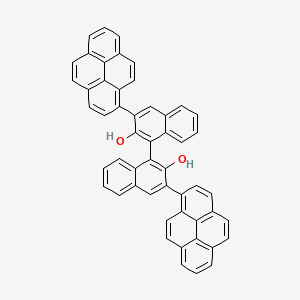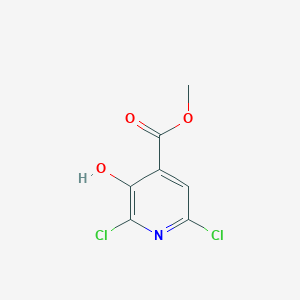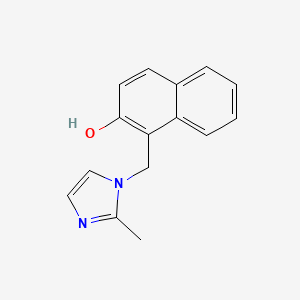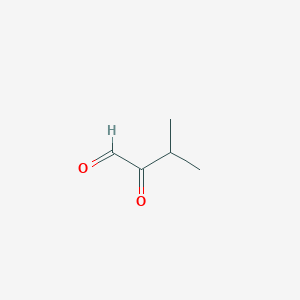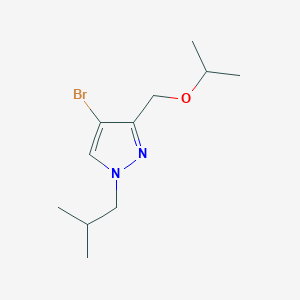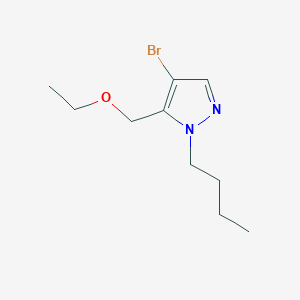
4-bromo-1-butyl-5-(ethoxymethyl)-1H-pyrazole
Übersicht
Beschreibung
4-bromo-1-butyl-5-(ethoxymethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of 4-bromo-1-butyl-5-(ethoxymethyl)-1H-pyrazole varies depending on its application. In anticancer research, this compound induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. Additionally, it inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase. In anti-inflammatory research, this compound inhibits the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway. In herbicide research, this compound inhibits the enzyme acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In anticancer research, this compound has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to have low toxicity towards normal cells. In anti-inflammatory research, this compound has been found to reduce inflammation in various animal models of inflammation, including carrageenan-induced paw edema and lipopolysaccharide-induced acute lung injury. In herbicide research, this compound has been found to inhibit the growth of various weed species, including barnyardgrass and redroot pigweed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-bromo-1-butyl-5-(ethoxymethyl)-1H-pyrazole in lab experiments is its relatively low toxicity towards normal cells. Additionally, it is a relatively stable compound that can be easily synthesized and functionalized. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 4-bromo-1-butyl-5-(ethoxymethyl)-1H-pyrazole. In medicine, further studies are needed to determine the efficacy and safety of this compound as an anticancer and anti-inflammatory agent in animal models and clinical trials. In agriculture, further studies are needed to determine the effectiveness of this compound as a herbicide in various weed species and under different environmental conditions. In materials science, further studies are needed to explore the potential of this compound as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to optimize the synthesis method of this compound to improve its yield and purity.
Wissenschaftliche Forschungsanwendungen
4-bromo-1-butyl-5-(ethoxymethyl)-1H-pyrazole has shown potential applications in various fields of scientific research. In medicine, this compound has been studied for its potential use as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
In agriculture, this compound has been studied for its potential use as a herbicide. It has been found to inhibit the growth of weeds by inhibiting the enzyme acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids.
In materials science, this compound has been studied for its potential use as a building block for the synthesis of novel materials. It has been found to have good thermal stability and can be easily functionalized to introduce new properties.
Eigenschaften
IUPAC Name |
4-bromo-1-butyl-5-(ethoxymethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrN2O/c1-3-5-6-13-10(8-14-4-2)9(11)7-12-13/h7H,3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUSNLMBCCFWLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)Br)COCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



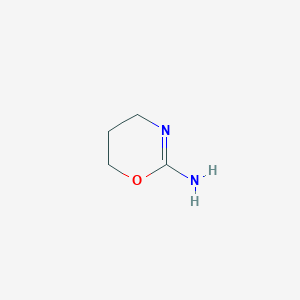
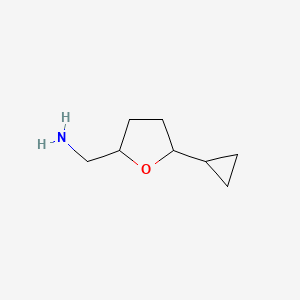
![Sodium;(10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl) sulfate](/img/structure/B3248266.png)
![1,3-Difluoro-2-[(2S)-octan-2-yl]oxy-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B3248271.png)
![2-(4-Bromo-naphthalen-1-yl)-[1,10]phenanthroline](/img/structure/B3248279.png)
